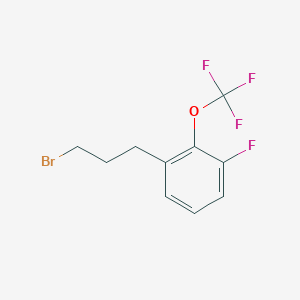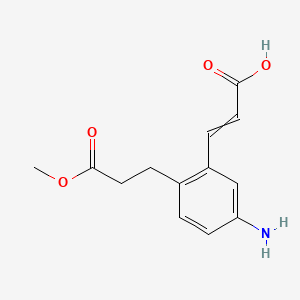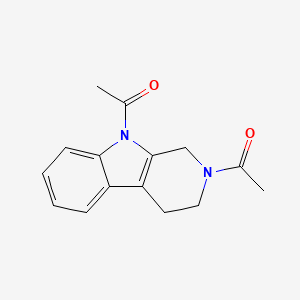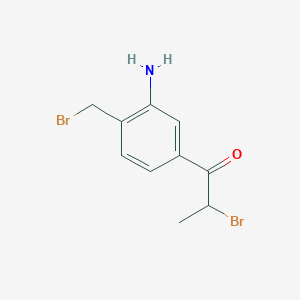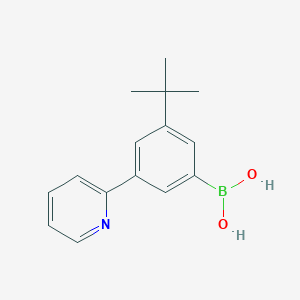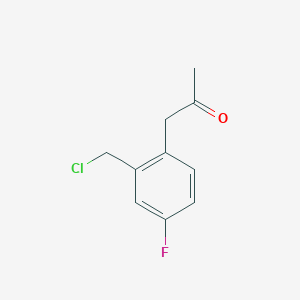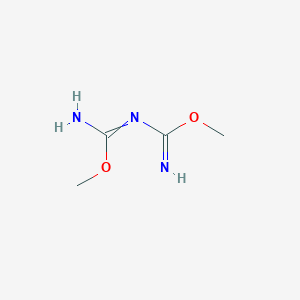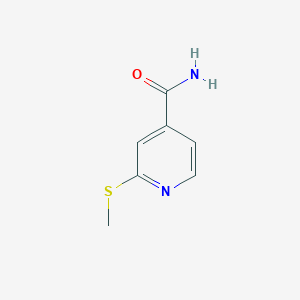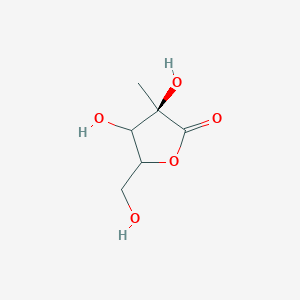
2-C-Methyl-D-ribo-pentonic acid gamma-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-C-Methyl-D-ribo-pentonic acid gamma-lactone, also known as 2-C-Methyl-D-ribonic acid gamma-lactone, is a chemical compound with the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol. This compound is a derivative of ribonic acid and is characterized by its lactone structure, which is a cyclic ester formed from the hydroxyl and carboxyl groups of the ribonic acid molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-C-Methyl-D-ribo-pentonic acid gamma-lactone typically involves the oxidation of 2-C-Methyl-D-ribose. The reaction conditions often include the use of oxidizing agents such as bromine or nitric acid under controlled temperatures. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further ensures the quality of the compound.
化学反应分析
Types of Reactions
2-C-Methyl-D-ribo-pentonic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the lactone back to its corresponding alcohol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Bromine, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products Formed
Oxidation: Formation of 2-C-Methyl-D-ribonic acid.
Reduction: Formation of 2-C-Methyl-D-ribose.
Substitution: Formation of various substituted lactones and esters.
科学研究应用
2-C-Methyl-D-ribo-pentonic acid gamma-lactone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of enantiomerically pure 4-substituted riboses and saccharinic acids.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of herbicidal esters and branched nucleosides.
作用机制
The mechanism of action of 2-C-Methyl-D-ribo-pentonic acid gamma-lactone involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in carbohydrate metabolism, such as ribokinase and ribose-5-phosphate isomerase.
Pathways: The compound can modulate the pentose phosphate pathway, influencing the production of nucleotides and amino acids.
相似化合物的比较
Similar Compounds
2-C-Methyl-D-ribonic acid: A direct oxidation product of the lactone.
2-C-Methyl-D-ribose: The reduced form of the lactone.
D-Ribonic acid gamma-lactone: A non-methylated analog of the compound.
Uniqueness
2-C-Methyl-D-ribo-pentonic acid gamma-lactone is unique due to its methyl group at the 2-position, which imparts distinct chemical properties and reactivity compared to its non-methylated counterparts. This structural feature enhances its utility in synthetic chemistry and its potential biological activities.
属性
分子式 |
C6H10O5 |
|---|---|
分子量 |
162.14 g/mol |
IUPAC 名称 |
(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3?,4?,6-/m1/s1 |
InChI 键 |
WJBVKNHJSHYNHO-BBZZFXJRSA-N |
手性 SMILES |
C[C@]1(C(C(OC1=O)CO)O)O |
规范 SMILES |
CC1(C(C(OC1=O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


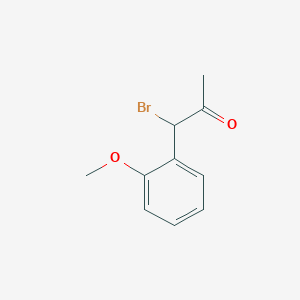

![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)

